Ethyl [(3-methylphenyl)amino]acetate Ethyl [(3-methylphenyl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 21911-66-0
VCID: VC2317879
InChI: InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3
SMILES: CCOC(=O)CNC1=CC=CC(=C1)C
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Ethyl [(3-methylphenyl)amino]acetate

CAS No.: 21911-66-0

Cat. No.: VC2317879

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [(3-methylphenyl)amino]acetate - 21911-66-0

Specification

CAS No. 21911-66-0
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name ethyl 2-(3-methylanilino)acetate
Standard InChI InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3
Standard InChI Key JZCIUMVCWIEEQX-UHFFFAOYSA-N
SMILES CCOC(=O)CNC1=CC=CC(=C1)C
Canonical SMILES CCOC(=O)CNC1=CC=CC(=C1)C

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl [(3-methylphenyl)amino]acetate consists of a 3-methylphenyl group attached to an amino nitrogen, which connects to an acetate group bearing an ethyl ester. Structurally, it differs from the related Ethyl (3-methylphenyl)aminoacetate by lacking an additional carbonyl group between the amino and acetate functionalities.

Physical and Chemical Properties

Based on its structural characteristics, Ethyl [(3-methylphenyl)amino]acetate is expected to exhibit the following properties:

PropertyCharacteristics
Physical StateLikely a colorless to pale yellow liquid or low-melting solid
SolubilitySoluble in organic solvents (e.g., ethanol, acetone); limited water solubility
Functional GroupsAromatic ring, secondary amine, ester
Reactivity CentersAmine nitrogen (nucleophilic), ester group (electrophilic)
Molecular FormulaC₁₁H₁₅NO₂ (derived from structure)
Key BondsC-N (amino bond), C=O (ester carbonyl)

The presence of both nucleophilic (amine) and electrophilic (ester) sites in the molecule contributes to its versatility in chemical reactions. The 3-methyl substituent on the phenyl ring can influence the electron density distribution, potentially affecting the reactivity of the aromatic system.

Synthesis Methods

Nucleophilic Substitution Reaction

A common synthetic route would likely involve the reaction of 3-methylaniline with ethyl chloroacetate or ethyl bromoacetate in the presence of a base. This nucleophilic substitution reaction would proceed via the following general pathway:

  • The amine group of 3-methylaniline acts as a nucleophile

  • It attacks the α-carbon of the haloacetate

  • The halide is displaced as a leaving group

  • The resulting product is Ethyl [(3-methylphenyl)amino]acetate

This approach is analogous to methods used for synthesizing similar amino acetate derivatives, as seen in the preparation of various functionalized acetates .

Alternative Synthesis Routes

Based on synthetic methods for related compounds, alternative approaches might include:

  • Reaction of 3-methylaniline with diethyl oxalate under controlled conditions that favor monosubstitution

  • Reductive amination of ethyl glyoxylate with 3-methylaniline

  • Protection-deprotection strategies for selective functionalization

Chemical Reactivity

Reactivity Patterns

Due to its functional groups, Ethyl [(3-methylphenyl)amino]acetate can participate in various chemical transformations:

Ester Reactions

The ethyl ester moiety can undergo standard ester transformations:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification with other alcohols

  • Reduction to primary alcohols

  • Amidation with amines to form amides

Amine Reactions

The secondary amine functionality can engage in:

  • N-alkylation to form tertiary amines

  • Acylation to form amides

  • Oxidation under specific conditions

  • Complexation with metals

Functional Group Transformations

The presence of multiple functional groups allows for selective transformations:

Functional GroupTransformationPotential Reagents
EsterHydrolysisNaOH or KOH in aqueous medium
EsterReductionLiAlH₄ or NaBH₄
AmineAlkylationAlkyl halides with base
AmineAcylationAcid chlorides or anhydrides
Aromatic RingElectrophilic SubstitutionVarious electrophiles under appropriate conditions

Applications and Biological Activity

Synthetic Intermediate

Ethyl [(3-methylphenyl)amino]acetate likely serves as a valuable intermediate in organic synthesis:

  • Building block for more complex molecules

  • Precursor for heterocyclic compounds

  • Starting material for pharmaceutical intermediates

Industrial Applications

The compound might find utility in:

  • Pharmaceutical development

  • Agrochemical formulations

  • Specialty chemical production

  • Research laboratory applications

Comparative Analysis with Related Compounds

Structural Comparison

The following table compares Ethyl [(3-methylphenyl)amino]acetate with structurally related compounds:

CompoundStructural DifferencesKey Property Differences
Ethyl (3-methylphenyl)aminoacetateContains additional carbonyl groupHigher polarity, different hydrogen bonding pattern
Ethyl phenylaminoacetateLacks methyl group on phenyl ringSlightly different electronic properties and lipophilicity
Methyl [(3-methylphenyl)amino]acetateMethyl ester instead of ethyl esterDifferent hydrolysis rate, slightly altered physical properties
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetateMore complex heterocyclic structureDifferent biological targeting, more specialized applications

Reactivity Comparison

Compared to Ethyl (3-methylphenyl)aminoacetate, the non-oxo compound would likely show:

  • Reduced electrophilicity at the amino linkage

  • Different hydrogen bonding patterns

  • Altered ability to coordinate with metals

  • Different metabolic pathways in biological systems

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